Amino-ethyl-SS-PEG3-NHBoc
Overview
Description
Amino-ethyl-SS-PEG3-NHBoc is a cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains a terminal amino group and a Boc-protected amino group linked through a linear PEG chain .
Synthesis Analysis
Amino-ethyl-SS-PEG3-NHBoc is used in the synthesis of antibody-drug conjugates (ADCs) . The ADCs are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker .Molecular Structure Analysis
The molecular weight of Amino-ethyl-SS-PEG3-NHBoc is 384.55 . Its formula is C15H32N2O5S2 . The InChI key is BFVUUEPIJZMMKP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Amino-ethyl-SS-PEG3-NHBoc has a molecular weight of 384.56 . It appears as a pale-yellow to yellow-brown liquid .Scientific Research Applications
“Amino-ethyl-SS-PEG3-NHBoc” is a chemical compound that is commonly used in bioconjugation and drug delivery applications . It is a cleavable disulfide linker for bio-conjugation that contains a terminal amino group and a Boc-protected amino group linked through a linear PEG chain .
One of its main applications is in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . In ADCs, the “Amino-ethyl-SS-PEG3-NHBoc” serves as a linker molecule that connects the antibody to the cytotoxic drug .
The process of synthesizing ADCs involves several steps :
The resulting ADC allows for the targeted delivery of the cytotoxic drug to cancer cells, thereby reducing the impact on healthy cells .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-aminoethyldisulfanyl)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O5S2/c1-15(2,3)22-14(18)17-5-6-19-7-8-20-9-10-21-11-13-24-23-12-4-16/h4-13,16H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVUUEPIJZMMKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCSSCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-ethyl-SS-PEG3-NHBoc |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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